molecular formula C13H11BBrFO3 B7952597 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid

4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid

Cat. No.: B7952597
M. Wt: 324.94 g/mol
InChI Key: MABIXXCWUOZODK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, bromo, and fluoro groups. The unique combination of these substituents imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and benzyl alcohol.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with 4-bromo-2-fluoroaniline in the presence of a base such as potassium carbonate.

    Bromination: The resulting intermediate undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position on the phenyl ring.

    Boronic Acid Formation: Finally, the boronic acid group is introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors . The molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(Benzyloxy)-5-bromo-2-fluorophenylboronic acid can be compared with other boronic acids such as:

The unique combination of benzyloxy, bromo, and fluoro substituents in this compound provides distinct chemical properties that are advantageous in various synthetic and research applications.

Properties

IUPAC Name

(5-bromo-2-fluoro-4-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABIXXCWUOZODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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